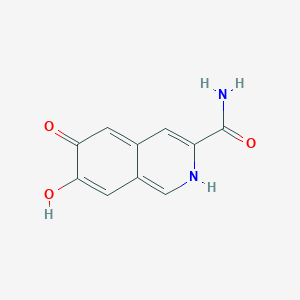
6,7-Dihydroxyisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 6,7-Dihydroxyisoquinoline-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the isoquinoline core, followed by functionalization to introduce the hydroxy and carboxamide groups . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to achieve high yields and purity.
Análisis De Reacciones Químicas
7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Aplicaciones Científicas De Investigación
7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxyisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also possess a hydroxy group and a quinoline core, but differ in their substitution patterns and biological activities.
Coumarin derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Quinoline derivatives: These compounds share the quinoline core and are widely studied for their medicinal properties.
The uniqueness of 6,7-Dihydroxyisoquinoline-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
146515-42-6 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
6,7-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
Clave InChI |
OJUNRVBMXVTBNF-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)N |
SMILES isomérico |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
SMILES canónico |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
Sinónimos |
3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















